An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-methylaniline: Navigating a Sparsely Documented Chemical Landscape
An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-methylaniline: Navigating a Sparsely Documented Chemical Landscape
A Note to the Researcher: The initial subject of this technical guide was "4-Chloro-2-methoxy-3-methylaniline." However, a comprehensive search of scientific databases and commercial supplier catalogs did not yield a specific, confirmed CAS number or detailed, verifiable experimental data for this exact isomer. The most relevant entry found is the CAS number for the hydrochloride salt, 202603-14-3 . The absence of robust public data on the free base form of 4-Chloro-2-methoxy-3-methylaniline makes the creation of a scientifically rigorous and reliable in-depth guide challenging at this time.
To provide a valuable and accurate resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented isomer: 4-Chloro-2-methoxyaniline (CAS: 93-50-5) . This compound shares key structural motifs—a chlorinated and methoxylated aniline ring—and its established body of literature allows for a thorough exploration of its properties and applications, which can, in turn, provide valuable insights for the study of other, less-characterized substituted anilines.
An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[3][4] Among these, the chloro and methoxy groups are of particular interest due to their ability to modulate electronic and steric characteristics, influencing everything from receptor-ligand interactions to metabolic pathways.[3][4]
This guide provides a comprehensive technical overview of 4-Chloro-2-methoxyaniline, a valuable intermediate in organic synthesis. We will delve into its fundamental properties, established synthetic routes, and its utility in the development of novel chemical entities.
Core Properties of 4-Chloro-2-methoxyaniline
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key identifiers and properties of 4-Chloro-2-methoxyaniline.
| Identifier | Value | Reference |
| IUPAC Name | 4-Chloro-2-methoxyaniline | |
| Synonym(s) | 4-chloro-2-methoxyphenylamine | |
| CAS Number | 93-50-5 | |
| Molecular Formula | C₇H₈ClNO | [5] |
| Molecular Weight | 157.60 g/mol | [5] |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Molecular Structure and Key Features
The molecular structure of 4-Chloro-2-methoxyaniline is fundamental to its reactivity and utility.
Figure 1: Molecular Structure of 4-Chloro-2-methoxyaniline.
The key structural features that dictate the chemical behavior of 4-Chloro-2-methoxyaniline are:
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The Aniline Moiety: The primary amine group is a nucleophilic center and can participate in a wide range of reactions, including acylation, alkylation, and salt formation.[1] It also acts as an activating, ortho-, para-director in electrophilic aromatic substitution, although this is modulated by the other substituents.
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The Methoxy Group: Located at the ortho position to the amine, the methoxy group is an electron-donating group through resonance, further activating the aromatic ring. Its steric bulk can influence the regioselectivity of reactions.
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The Chloro Group: Positioned para to the amine, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
Synthesis of Substituted Anilines: A General Overview
The synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compounds. A general and widely applicable method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation for the Synthesis of a Substituted Aniline
This protocol provides a general methodology for the reduction of a nitroaromatic precursor to the corresponding aniline. Note: This is a representative procedure and may require optimization for specific substrates.
Materials:
-
Substituted nitroaromatic compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Magnetic stirrer or mechanical shaker
-
Filtration apparatus (e.g., Buchner funnel with celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve the nitroaromatic precursor in a minimal amount of methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to higher pressures depending on the reactivity of the substrate and the equipment).
-
Reaction Monitoring: Vigorously stir or shake the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of the solvent used in the reaction to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aniline product.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation as needed.
Figure 2: General Workflow for the Synthesis of Substituted Anilines via Catalytic Hydrogenation.
Applications in Drug Discovery and Development
Substituted anilines, including 4-Chloro-2-methoxyaniline, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[2]
The specific substitution pattern of 4-Chloro-2-methoxyaniline can be leveraged to synthesize compounds for various therapeutic areas. For instance, similar structures are often explored as:
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Kinase Inhibitors: The aniline nitrogen can act as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.[2]
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Intermediates for Heterocyclic Synthesis: The amine group is a versatile handle for constructing various heterocyclic ring systems, which are prevalent in pharmaceuticals. For example, anilines are precursors to quinolines and other fused heterocyclic systems.[6]
The presence of the chloro and methoxy groups can influence the metabolic stability of the final compound. For example, the chloro group can block potential sites of metabolic oxidation, while the methoxy group can be a site for O-demethylation. Understanding these potential metabolic pathways is crucial in the drug design process.[4]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2-methoxyaniline. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-2-methoxyaniline is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecular architectures. While the specific isomer 4-Chloro-2-methoxy-3-methylaniline remains less characterized, the principles and methodologies outlined in this guide for the well-documented 4-Chloro-2-methoxyaniline provide a solid foundation for researchers exploring the synthesis and application of substituted anilines in their drug discovery and development endeavors.
References
-
Slideshare. Reactions and pharmaceutical applications of aniline. [Link]
-
Capot Chemical. MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]
-
PubChem. 4-Chloro-3-methoxyaniline. [Link]
-
Cresset. Aniline replacement in drug-like compounds. [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
Sources
- 1. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
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